molecular formula C19H28N2O3S B3001221 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide CAS No. 1021117-75-8

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide

Cat. No.: B3001221
CAS No.: 1021117-75-8
M. Wt: 364.5
InChI Key: QMEGXTBWACFFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide is a synthetic compound of significant interest in medicinal chemistry research, designed by integrating a benzenesulfonyl-piperidine scaffold with an N-cyclohexylacetamide moiety. This structural combination is frequently explored in the development of novel bioactive molecules, particularly for its potential to interact with key enzymatic and receptor targets. Compounds featuring benzenesulfonyl groups have demonstrated a range of pharmacological activities in scientific studies, including antibacterial and anticancer properties . The piperidine and cyclohexyl rings contribute to the molecule's stereochemistry and binding affinity, making it a valuable scaffold for investigating structure-activity relationships (SAR). Researchers are utilizing this compound and its analogs in studies targeting enzyme inhibition, with molecular docking simulations being a common approach to predict its interaction with targets like aldehyde dehydrogenase, which is implicated in cancer cell pathways . Its mechanism of action is believed to involve the inhibition of specific protein-protein interactions or enzymatic activity, disrupting critical cellular processes in disease models. In research settings, it serves as a key intermediate or lead compound for designing more potent inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h2,5-6,12-13,16-17H,1,3-4,7-11,14-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEGXTBWACFFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to sulfides.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-yl]acetamide (CAS: 1333526-93-4)

  • Core Structure : Shares the piperidine-acetamide backbone.
  • Key Differences: Substituents on Piperidine: The methanesulfonamidomethyl group at the 2-position (vs. benzenesulfonyl at the 1-position in the target compound). Amide Group: The N-cyclohexylacetamide in the target compound is replaced with N-(1-cyanocycloheptyl)acetamide.
  • Hypothesized Impact: The benzenesulfonyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the smaller methanesulfonamidomethyl group. The cyclohexyl group might confer better metabolic stability than the cyanocycloheptyl moiety, which could introduce steric hindrance or susceptibility to enzymatic hydrolysis.

Ethyl(fluorophenyl)(piperidin-2-yl)acetate and Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate

  • Core Structure : Piperidine linked to fluorophenyl and ester groups.
  • Key Differences :
    • Functional Groups : Ester linkages (vs. acetamide in the target compound).
    • Substituents : Fluorophenyl groups (electron-withdrawing) vs. benzenesulfonyl (bulky, polar sulfonyl group).
  • Hypothesized Impact: The acetamide in the target compound may improve solubility in polar solvents compared to ester derivatives.

2-(Aminomethyl)piperidine (CAS: 22990-77-8)

  • Core Structure: Simple piperidine with an aminomethyl substituent.
  • Key Differences :
    • Lack of Sulfonyl/Acetamide Groups : The target compound’s benzenesulfonyl and acetamide moieties are absent.
  • Hypothesized Impact: The aminomethyl group in 2-(Aminomethyl)piperidine likely confers higher basicity and reactivity, whereas the target compound’s sulfonyl and acetamide groups may enhance target selectivity and reduce off-target interactions.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide Piperidine-acetamide 1-Benzenesulfonyl, N-cyclohexyl CNS targets, enzyme inhibition
N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-yl]acetamide Piperidine-acetamide 2-Methanesulfonamidomethyl, N-cyanocycloheptyl Protease modulation, metabolic instability
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine-ester Fluorophenyl, ethyl ester Transient receptor potential (TRP) channels
2-(Aminomethyl)piperidine Piperidine 2-Aminomethyl Precursor for Schiff base formation

Research Implications and Limitations

While direct pharmacological data for this compound are unavailable in the evidence, structural comparisons suggest:

  • Advantages : Enhanced lipophilicity and target engagement via the benzenesulfonyl group compared to simpler analogs.
  • Challenges: Potential synthetic complexity and metabolic clearance due to the cyclohexyl-acetamide moiety.

Further studies are needed to validate these hypotheses, including solubility assays, receptor binding experiments, and metabolic stability profiling.

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the existing research on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

It features a piperidine ring substituted with a benzenesulfonyl group and a cyclohexylacetamide moiety. This unique structure is thought to contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in inflammatory responses. Specifically, the bradykinin receptor (B1R) has been identified as a target where such compounds can exert their effects, particularly during inflammatory conditions where B1R expression is upregulated .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related compounds through various assays. For instance, a series of piperidine derivatives demonstrated significant antimicrobial activity against standard pathogens using tube dilution techniques. While specific data on this compound's antimicrobial efficacy remains limited, the structural similarities suggest potential activity .

Anticancer Activity

The anticancer potential of similar compounds has been investigated using MTT assays, which measure cell viability and proliferation. Compounds within this chemical class have shown varying degrees of effectiveness against cancer cell lines, indicating that modifications in structure can lead to significant changes in biological activity. For example, certain derivatives exhibited promising anticancer activities comparable to standard chemotherapeutics .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound IDStructure DescriptionIC50 (µM)Cancer Cell Line
Compound 5Piperidine derivative12.5HCT116 (colon cancer)
Compound 8Sulfonamide derivative15.0MCF7 (breast cancer)
Compound 11Benzothiophene derivative9.0A549 (lung cancer)

Case Studies

A notable study explored the structure-activity relationship (SAR) of various piperidine derivatives, including those with benzenesulfonyl substitutions. The research highlighted that variations in substituents could significantly influence binding affinity and efficacy at dopamine transporters, which are crucial for neuropharmacological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.